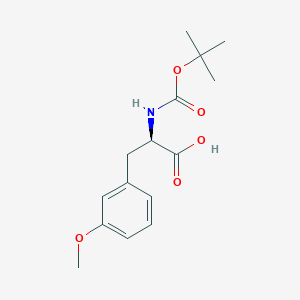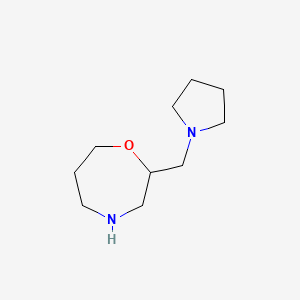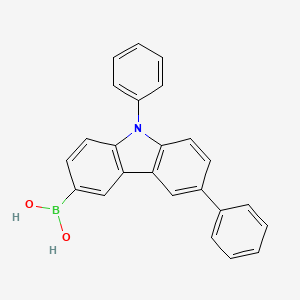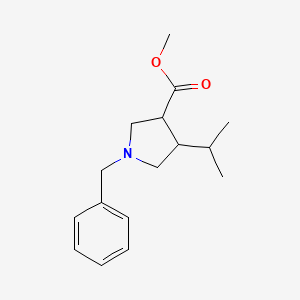
1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine
Übersicht
Beschreibung
1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine, or BEEP, is a synthetic compound that has been used in a variety of scientific research applications. BEEP has been found to be an effective inhibitor of the enzyme monoamine oxidase, making it a useful tool for studying the effects of monoamine oxidase inhibition on biochemical and physiological processes. BEEP has also been used to study the effects of monoamine oxidase inhibition on the central nervous system, as well as to investigate the mechanism of action of other monoamine oxidase inhibitors.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of 2-Phenylpiperazine Derivatives : 2-Phenylpiperazine, a structural analog, serves as an intermediate in the synthesis of various pharmaceutical compounds, such as mirtazapine. The synthesis involves reactions starting from phenylacetic acid, undergoing bromination, and further reaction steps to achieve the desired product, showcasing the compound's role in organic synthesis and pharmaceutical development (Xuan Yun, 2003).
Modeling of Active Sites in Enzymes : Derivatives of bromophenylpiperazine have been utilized in modeling the active sites of type 3 copper proteins, essential for understanding the enzymatic functions and designing enzyme inhibitors. The study explores the influence of thioether groups near the metal site on catecholase activity, highlighting the compound's potential in bioinorganic chemistry research (Michael Merkel et al., 2005).
Applications in Drug Development
Antidepressant and Anxiolytic-Like Effects : Phenylpiperazine derivatives, structurally related to the compound , have been investigated for their pharmacological properties, demonstrating potential antidepressant and anxiolytic-like effects in animal models. This research indicates the compound's relevance in developing new therapeutic agents (K. Pytka et al., 2015).
Electrochemical Synthesis of Phenylpiperazine Derivatives : Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, showcasing an environmentally friendly and efficient approach to obtaining compounds with potential biological activities. This highlights the role of electrochemical reactions in developing pharmaceuticals (D. Nematollahi, A. Amani, 2011).
Eigenschaften
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(15)11-13/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZRPFDYLAKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















